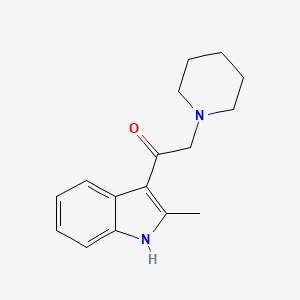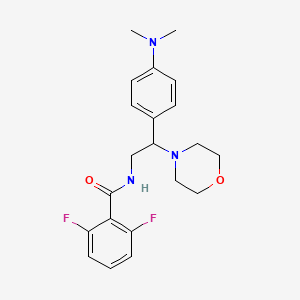
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide, commonly referred to as DMF-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMF-DMA is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Reactions
A novel procedure involving COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] demonstrates the one-pot coupling of carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET), providing insights into amide bond formation and carbonyl reactivity which could be applicable to the synthesis of compounds like N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,6-difluorobenzamide (Withey & Bajic, 2015).
Catalysis and Microwave-Assisted Synthesis
Montmorillonite K-10's role in acid catalysis under microwave heating for the synthesis of thiobenzamides, including morpholin-4-yl (phenyl) methanethione, suggests a framework for exploring catalytic conditions beneficial to the synthesis of related compounds, potentially including this compound derivatives (Agnimonhan et al., 2014).
Photochemical Properties
The study of photophysical properties of borondipyrromethene analogues, including derivatives with tertiary amine groups such as morpholino, provides a basis for understanding the fluorescence behavior of complex molecules. This could extend to the fluorescence properties of this compound, given its structural similarities (Qin et al., 2005).
Biological Activities and Applications
The synthesis and larvicidal activity of pyrimidine linked with morpholinophenyl derivatives suggest a potential avenue for exploring the biological activities of this compound. The structural similarities could indicate potential biological applications in areas such as antimicrobial or antifungal treatments (Gorle et al., 2016).
Antimicrobial and Hemolytic Activities
The synthesis and evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides reveal antimicrobial and hemolytic activities, providing a framework for assessing the potential antimicrobial properties of this compound and related compounds (Gul et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O2/c1-25(2)16-8-6-15(7-9-16)19(26-10-12-28-13-11-26)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVRCLPAXHWHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


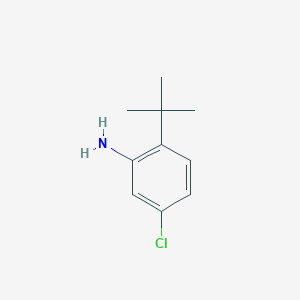

![ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432442.png)
![4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2432443.png)
![methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate](/img/structure/B2432444.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2432445.png)
![1-Benzyl-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2432446.png)
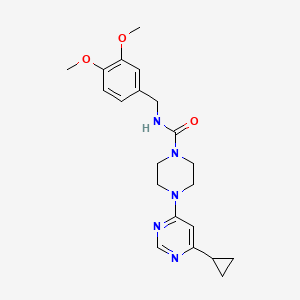
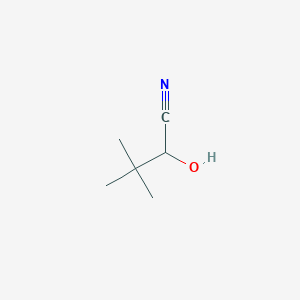
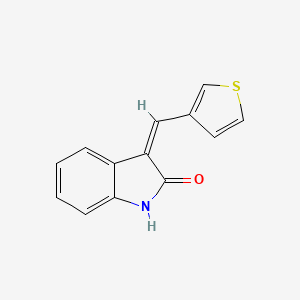
![2-Methyl-5-[(2R)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B2432454.png)

